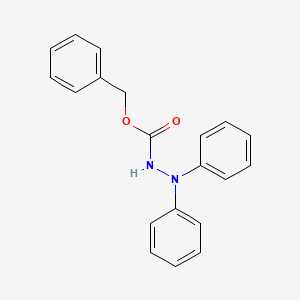
Benzyl 2,2-diphenylhydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,2-diphenylhydrazine-1-carboxylate is an organic compound that features a benzyl group attached to a hydrazine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2-diphenylhydrazine-1-carboxylate typically involves the reaction of benzyl chloride with 2,2-diphenylhydrazine in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: this compound oxide
Reduction: Benzyl 2,2-diphenylhydrazine
Substitution: Various benzyl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Benzyl 2,2-diphenylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzyl 2,2-diphenylhydrazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, it can participate in redox reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Benzyl 2,2-diphenylhydrazine: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
Benzyl 2,2-diphenylhydrazine-1-carboxamide: Contains an amide group instead of a carboxylate, altering its chemical properties and reactivity.
Uniqueness: Benzyl 2,2-diphenylhydrazine-1-carboxylate is unique due to its combination of a benzyl group with a hydrazine derivative and a carboxylate group. This structure provides a balance of reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
37637-38-0 |
|---|---|
Molekularformel |
C20H18N2O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
benzyl N-(N-phenylanilino)carbamate |
InChI |
InChI=1S/C20H18N2O2/c23-20(24-16-17-10-4-1-5-11-17)21-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23) |
InChI-Schlüssel |
VJBKDXVFRGAVTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


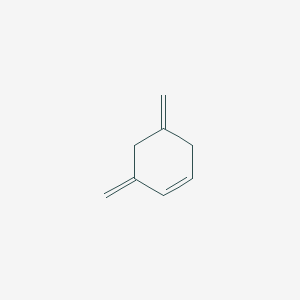
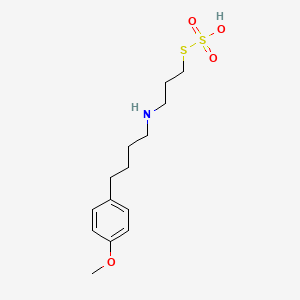
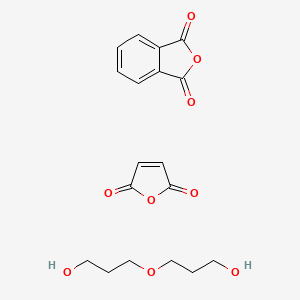
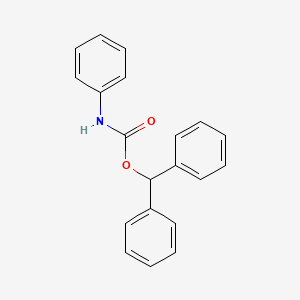
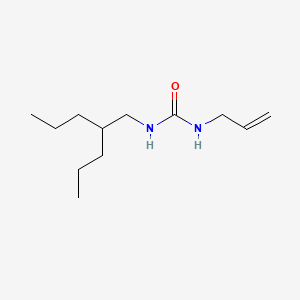

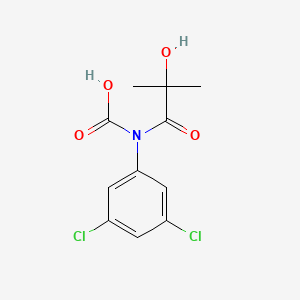
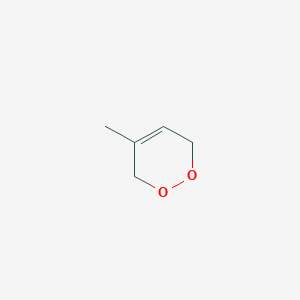
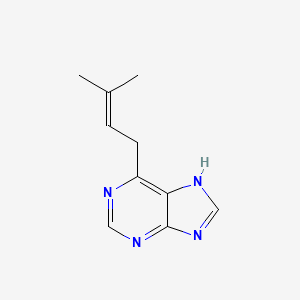
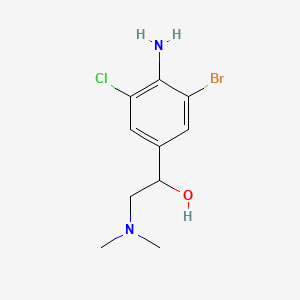
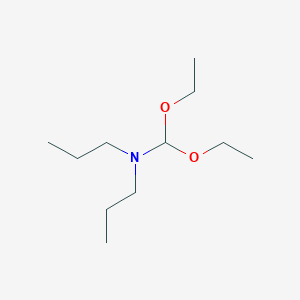
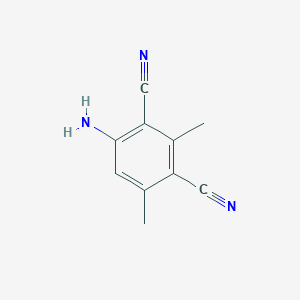
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)

